molecular formula C16H14N2O B4547242 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ol

3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B4547242
M. Wt: 250.29 g/mol
InChI Key: OIJRVZBBGWZBCF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry in Academic Research

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.comijraset.com Knorr's pioneering work included the synthesis of the first 5-pyrazolone derivative by condensing ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) in 1883. globalresearchonline.net This reaction, now famously known as the Knorr pyrazole synthesis, involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound to form the pyrazole or pyrazolone (B3327878) ring system. chemhelpasap.comresearchgate.netjk-sci.com This foundational discovery opened the doors to a new class of heterocyclic compounds. Shortly after, in 1889, Hans von Pechmann accomplished the first synthesis of the parent pyrazole from acetylene and diazomethane. wikipedia.orgijraset.com

Early research into pyrazole derivatives quickly unveiled their potential as pharmaceutical agents. In 1883, Knorr discovered antipyrine, a pyrazolone derivative that found widespread use. britannica.com This discovery marked a significant milestone, demonstrating the practical applications of pyrazole chemistry and fueling further academic and industrial research. globalresearchonline.netbritannica.com Throughout the 20th century, research expanded from synthesizing simple pyrazole derivatives to exploring their chemical reactivity and developing more complex, fused heterocyclic systems containing the pyrazole ring. globalresearchonline.net The development of substituted pyrazoles was advanced through methods like the condensation of 1,3-diketones with hydrazine. wikipedia.org The evolution of synthetic methodologies has continued, with modern approaches focusing on creating diverse libraries of pyrazole-containing compounds for various screening purposes. mdpi.com

YearKey DevelopmentResearcher(s)Significance
1883Coined the term "pyrazole" and synthesized the first pyrazolone derivativeLudwig KnorrEstablished the field of pyrazole chemistry. wikipedia.orgmdpi.comijraset.com
1883Discovered AntipyrineLudwig KnorrFirst pyrazolone derivative with significant practical applications. britannica.com
1889First synthesis of the parent pyrazole compoundHans von PechmannExpanded the fundamental understanding of pyrazole synthesis. wikipedia.orgijraset.com
1883Developed the Knorr pyrazole synthesisLudwig KnorrA foundational method for synthesizing pyrazoles and pyrazolones from 1,3-dicarbonyls and hydrazines. chemhelpasap.comresearchgate.netjk-sci.com

Significance of the Pyrazolone Moiety in Contemporary Chemical and Biological Sciences

The pyrazolone scaffold is of paramount importance in modern science due to its wide spectrum of biological activities and its utility as a synthetic intermediate. ijpsr.com Pyrazolone derivatives have been extensively studied and are known to exhibit a range of pharmacological properties. nih.govresearchgate.net This has led to their continuous investigation in the field of medicinal chemistry for the development of novel therapeutic agents. ijpsr.com

The diverse biological activities attributed to the pyrazolone nucleus are a major focus of contemporary research. researchgate.netresearchgate.net These activities are often influenced by the nature and position of substituents on the pyrazolone ring. Research has demonstrated that these compounds can possess antimicrobial, antifungal, anti-inflammatory, and antitumor properties, among others. ijpsr.comnih.gov

Key Reported Biological Activities of Pyrazolone Derivatives:

Biological ActivityDescription
Antimicrobial Effective against various strains of bacteria and fungi. ijpsr.comnih.gov
Anti-inflammatory Some derivatives are widely used for their anti-inflammatory properties. researchgate.net
Antitumor/Anticancer Certain pyrazolone compounds have shown the ability to inhibit the growth of cancer cells. ijpsr.comnih.govnih.gov
Antioxidant Many derivatives exhibit radical scavenging activity. researchgate.netnih.govnih.gov
Antiviral Research has explored the potential of pyrazolone derivatives as antiviral agents. researchgate.netresearchgate.net
Antidiabetic Some compounds have been investigated for their potential in managing diabetes. researchgate.net

Beyond their biological significance, pyrazolones serve as crucial precursors in other areas of chemical science. They are used in the synthesis of dyes and pigments, and they also function as chelating agents with applications in the extraction and separation of metal ions. ijpsr.com

Scope and Research Focus on 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-ol and its Key Analogs

The specific compound, this compound, and its analogs are subjects of focused academic research due to the versatile nature of the pyrazolone core. Research into this compound and its relatives often involves their synthesis and the exploration of their chemical and physical properties.

A closely related and well-studied analog is 3-methyl-1-phenyl-1H-pyrazol-5-ol (also known as PMP). nih.gov This compound serves as a common starting material for the synthesis of more complex derivatives. nih.govnih.govresearchgate.net For instance, it can undergo reactions at the 4-position of the pyrazole ring. One such reaction is the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes to synthesize 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.govnih.gov Another example is the selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one to produce compounds like 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylphenyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-7-9-13(10-8-12)15-11-16(19)18(17-15)14-5-3-2-4-6-14/h2-11,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJRVZBBGWZBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 4 Methylphenyl 1 Phenyl 1h Pyrazol 5 Ol and Its Derivatives

Strategies for Constructing the 1H-Pyrazol-5-ol Core

The fundamental approach to synthesizing the 1H-pyrazol-5-ol ring system involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound. However, modern synthetic chemistry has seen the evolution of this classical method into more sophisticated and efficient strategies.

Cyclization Reactions with Substituted Hydrazines and β-Dicarbonyl Compounds

The most traditional and widely employed method for the synthesis of 1H-pyrazol-5-ols is the Knorr pyrazole (B372694) synthesis. beilstein-journals.org This involves the cyclocondensation reaction between a substituted hydrazine, such as phenylhydrazine (B124118), and a β-ketoester. For the specific synthesis of 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ol, the reaction would proceed between phenylhydrazine and an ethyl 3-(4-methylphenyl)-3-oxopropanoate.

The reaction mechanism is believed to proceed through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazol-5-ol. The regioselectivity of the reaction, which determines the substitution pattern on the pyrazole ring, can be influenced by the nature of the substituents on both the hydrazine and the β-dicarbonyl compound, as well as the reaction conditions. nih.govresearchgate.net For instance, the reaction between a monosubstituted hydrazine and a non-symmetrical β-diketone can lead to a mixture of pyrazole isomers. researchgate.net

Reactant 1Reactant 2ProductConditionsYieldReference
PhenylhydrazineEthyl acetoacetate (B1235776)3-Methyl-1-phenyl-1H-pyrazol-5-olSodium acetate (B1210297), room temperatureHigh nih.gov
Hydrazines/Hydrazides1,3-DiketonesSubstituted pyrazolesAmberlyst-70, room temperature, aqueousGood researchgate.net
Hydrazonyl chloridesEnaminones1,3,4,5-Tetrasubstituted pyrazolesBase, solvent, temperature optimizationExcellent mdpi.com

Multicomponent Reaction (MCR) Approaches for Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient construction of complex molecules like pyrazole derivatives. researchgate.netscielo.org.za These reactions offer several advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and operational simplicity. researchgate.netscielo.org.za

A common MCR approach for the synthesis of pyrazol-5-ol derivatives involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. For instance, the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) can be achieved through a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, often catalyzed by a base like sodium acetate at room temperature. nih.gov This reaction proceeds via a tandem Knoevenagel–Michael reaction sequence. nih.govnih.gov In some cases, L-proline has been investigated as a catalyst for similar three-component reactions. nih.govpreprints.org

ReactantsCatalystProductKey FeaturesReference
Phenylhydrazine, Ethyl acetoacetate, AldehydeSilica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA)4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)Solvent-free, high yields, recyclable catalyst nih.gov
Substituted aldehydes, 3-methyl-1-phenyl-2-pyrazoline-5-oneNone (Visible light)4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)Catalyst-free, cost-effective, high functional group tolerance nih.gov
Benzaldehydes, Malononitrile, Phenyl hydrazineLDH@PTRMS@DCMBA@CuI nanoparticles5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivativesEco-friendly, short reaction times, excellent yields nih.gov

Microwave, Ultrasound, and Mechanochemical Assisted Syntheses

To enhance reaction rates, improve yields, and often reduce the environmental impact of chemical processes, alternative energy sources such as microwaves, ultrasound, and mechanochemical energy are increasingly being utilized in organic synthesis.

Microwave-assisted synthesis has been successfully applied to the preparation of various pyrazole derivatives. researchgate.netshd-pub.org.rsresearchgate.netnih.govnih.govsci-hub.se Microwave irradiation can rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating. For example, the synthesis of 2-(1H-pyrazol-5-yl)anilines has been achieved under microwave-assisted solvent-free and catalyst-free conditions. researchgate.net One-pot syntheses of pyrazolone (B3327878) derivatives have also been reported under solvent-free microwave conditions. researchgate.net

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can accelerate chemical reactions. bohrium.comresearchgate.netarabjchem.orgasianpubs.orgscielo.br An efficient, catalyst-free, and eco-friendly ultrasound-assisted one-pot synthesis of aryl-bis-[1H-pyrazol-5-ol-4yl]methanes has been reported in water. bohrium.com This method offers rapid synthesis times (5 to 8 minutes) and excellent yields (92-99%). bohrium.comresearchgate.net

Mechanochemical synthesis , which involves grinding solid reactants together, often in the absence of a solvent, is another green chemistry approach. A highly efficient and environmentally friendly method for the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been developed using mechanochemical ball-milling. semanticscholar.org This one-pot, solvent-free protocol features short reaction times and a simple work-up procedure. semanticscholar.org

MethodReactantsCatalyst/ConditionsProductAdvantagesReference
Microwave2-(3-aryl-1H-pyrazol-5-yl) anilines, aryl aldehydes/triethyl orthoformateWater/MeCNPyrazolo[1,5-c]quinazolinesAccelerated reaction, high purity researchgate.net
Ultrasoundβ-keto ester, phenylhydrazine, benzaldehydesCatalyst-free, aqueous ethanol (B145695)bis-3-methyl-1-phenyl-1H-pyrazol-5-olsRapid (5-8 min), excellent yields (92-99%), green protocol bohrium.comresearchgate.net
MechanochemistryChalcones, HydrazineSodium persulfate (oxidant), ball-milling3,5-Diphenyl-1H-pyrazolesSolvent-free, short reaction time, simple work-up semanticscholar.org

Green Chemistry Protocols and Sustainable Catalysis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. This includes the use of environmentally benign solvents (like water), catalyst-free conditions, and recyclable catalysts. researchgate.netscielo.org.zanih.gov

Several studies have reported the synthesis of pyrazole derivatives in aqueous media, often without the need for a catalyst. researchgate.netscielo.org.za Magnetized distilled water has been explored as a medium for the catalyst-free synthesis of bis-pyrazolone derivatives, offering an eco-friendly and cost-effective process with a simplified workup. researchgate.netscielo.org.za Visible light has also been employed as a sustainable energy source for the catalyst-free synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.gov

The development of sustainable and recyclable catalysts is another key area of green chemistry. nih.govrsc.org A novel silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) catalyst has been shown to be highly efficient for the preparation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) in a solvent-free environment. nih.gov This catalyst demonstrated remarkable recyclability, retaining its activity for up to six consecutive cycles. nih.gov Iron-catalyzed multicomponent synthesis of tri-substituted pyrazoles using biomass-derived alcohols as the primary feedstock represents another sustainable approach. rsc.org

Regioselective Functionalization of the Pyrazole Ring System

Once the 1H-pyrazol-5-ol core is constructed, further diversification can be achieved through regioselective functionalization of the pyrazole ring.

Substitution at the 4-Position of 1H-Pyrazol-5-ols

The 4-position of the 1H-pyrazol-5-ol ring is a common site for functionalization. The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is a prime example of substitution at this position, where an arylmethylene group bridges two pyrazol-5-ol units. nih.govnih.govnih.gov

A more versatile approach to functionalization at the C(4)-position involves the introduction of a halo group, which can then participate in various cross-coupling reactions. A regioselective method for the iodination of 1-aryl-3-CF3-pyrazoles at the C(4) position has been developed using ceric ammonium (B1175870) nitrate (B79036) (CAN) and elemental iodine. nih.gov The resulting 4-iodo-pyrazoles are valuable intermediates for synthesizing more complex derivatives through Suzuki–Miyaura and Sonogashira cross-coupling reactions. nih.gov While this example is for a trifluoromethyl-substituted pyrazole, the principle can be extended to other pyrazole systems.

Selective C-acylation at the 4-position of 3-methyl-1-phenyl-pyrazol-5-one has also been reported, providing another route to functionalized derivatives. rsc.org

Starting MaterialReagentsProductReaction TypeReference
1-Aryl-3-CF3-pyrazolesCeric ammonium nitrate (CAN), I2C(4)-Iodinated pyrazolesElectrophilic Iodination nih.gov
3-Methyl-1-phenyl-pyrazol-5-oneAroyl chloride4-Aroyl-3-methyl-1-phenyl-1H-pyrazol-5-oneC-Acylation rsc.org
3-Methyl-1-phenyl-5-pyrazolone, BenzaldehydesSodium acetate4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)Knoevenagel-Michael Addition nih.gov

Derivatization at the N1 and O5 Positions

The functionalization of the this compound core at the N1 and O5 positions is a key strategy for modulating its physicochemical and biological properties. While the N1 position is already occupied by a phenyl group in the parent molecule, derivatization primarily focuses on the versatile oxygen atom at the C5 position, which can undergo O-acylation and O-alkylation.

Selective O-acylation of 1,3-disubstituted-1H-pyrazol-5-ols can be a challenge due to the competing C-acylation at the C4 position. However, careful control of reaction conditions can favor the formation of the O-acylated product. For instance, the reaction of 3-methyl-1-phenyl-pyrazol-5-one with acyl chlorides in the absence of a base that promotes enolization can lead to the desired O-acylated derivative. The use of non-polar solvents and lower temperatures can also enhance the selectivity for O-acylation. One study highlights that direct acylation of the pyrazolone without forming the calcium complex first leads to the O-acylated compound as the main or sole product. rsc.org

A common method for derivatization at the O5 position involves the Vilsmeier-Haack reaction. Treatment of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) results in the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com In this reaction, the hydroxyl group is effectively replaced by a chlorine atom, which can then be subjected to nucleophilic substitution reactions to introduce a variety of functionalities at the C5 position.

Synthesis of Bis- and Poly-pyrazole Architectures

The construction of molecules containing multiple pyrazole units, such as bis- and poly-pyrazoles, has gained significant attention due to their unique properties and potential applications in coordination chemistry and materials science.

A prevalent method for synthesizing bis-pyrazole architectures involves the condensation of two equivalents of a pyrazolone with an aldehyde. Specifically, 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives are readily prepared by reacting 3-methyl-1-phenyl-pyrazol-5-one with various aromatic aldehydes. nih.govnih.gov This reaction can be catalyzed by a range of catalysts, including sodium acetate, or can proceed under catalyst-free conditions. nih.govnih.gov

The synthesis of poly-pyrazole architectures from pyrazole-containing monomers has also been explored. One approach involves the polycondensation of diaminopyrazole derivatives with dicarboxaldehydes, such as terephthalaldehyde, to yield polyazomethines incorporating the pyrazole moiety in the polymer backbone. tandfonline.com While this method does not directly utilize this compound as a monomer, the parent compound could be functionalized to introduce polymerizable groups, such as amino or hydroxyl functionalities on the phenyl rings, enabling its incorporation into polymeric structures.

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The synthesis of pyrazoles, including this compound, often relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine. The efficiency and selectivity of this reaction can be significantly enhanced through the use of various catalytic systems and the optimization of reaction conditions.

Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity in pyrazole synthesis. Transition metal complexes, particularly those of palladium and rhodium, have been effectively employed. For instance, palladium-catalyzed cross-coupling reactions can be utilized to introduce aryl groups onto the pyrazole ring. arkat-usa.orgresearchgate.net Rhodium catalysts have been shown to be effective in the C-H functionalization of pyrazoles, allowing for the introduction of various substituents. acs.org While these examples showcase the utility of homogeneous catalysts in modifying the pyrazole core, their application in the primary synthesis of this compound from acyclic precursors is less common due to the often milder conditions required for the cyclization reaction.

Heterogeneous Catalysis

Heterogeneous catalysts are widely favored in pyrazole synthesis due to their ease of separation from the reaction mixture and potential for reusability, aligning with the principles of green chemistry. A variety of solid catalysts have been investigated for the synthesis of pyrazoles and their derivatives.

Alum (KAl(SO₄)₂·12H₂O) has been reported as an inexpensive, reusable, and non-toxic catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s under solvent-free conditions. researchgate.net Similarly, Cerium(IV) sulfate (B86663) tetrahydrate (Ce(SO₄)₂·4H₂O) has been used as an efficient and reusable heterogeneous catalyst for the same reaction in a water/ethanol solution, offering high yields and short reaction times. researchgate.netscilit.com

Nanoparticle-based catalysts have also emerged as highly effective systems. Examples include:

Graphene oxide nanoparticles : Used as a Lewis base catalyst for the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazine, offering high yields and short reaction times. ajgreenchem.com

Iron oxide-supported copper oxide nanoparticles (Nanocat-Fe-CuO) : These magnetically separable nanoparticles have been used for the synthesis of pyrazole derivatives under mild conditions and can be recycled multiple times without significant loss of activity. acs.org

Ag/La-ZnO core-shell nanoparticles : Employed in the one-pot, four-component synthesis of pyranopyrazoles under solvent-free grinding conditions, demonstrating high catalytic efficiency and reusability. nih.gov

CaO nanoparticles : Utilized for the rapid and high-yield synthesis of pyranopyrazoles in a one-pot multi-component reaction. researchgate.net

Mesoporous SiO₂-Al₂O₃ : This solid acid catalyst has been shown to be highly efficient and recyclable for the synthesis of pyrazoline derivatives. jchemlett.com

The reusability of these heterogeneous catalysts is a key advantage, with many systems demonstrating consistent performance over several reaction cycles.

CatalystReaction TypeKey AdvantagesReusability
Alum (KAl(SO₄)₂·12H₂O)Synthesis of bis-pyrazolesInexpensive, non-toxic, solvent-free conditionsReported as reusable
Ce(SO₄)₂·4H₂OSynthesis of bis-pyrazolesHigh yields, short reaction times, reusableYes
Graphene oxide nanoparticlesSynthesis of pyrazolesHigh yields, short reaction times, green catalystRecyclable
Nanocat-Fe-CuOSynthesis of pyrazolesMagnetically separable, mild conditionsRecycled six times without loss of activity
Ag/La-ZnO core-shell nanoparticlesSynthesis of pyranopyrazolesHigh efficiency, solvent-free, room temperatureYes
CaO nanoparticlesSynthesis of pyranopyrazolesRapid reaction, high yields, recoverableRetains activity in subsequent reactions
Mesoporous SiO₂-Al₂O₃Synthesis of pyrazolinesHighly efficient, mild conditions, recyclableInvestigated for three cycles with consistent activity

Catalyst-Free Approaches

In the pursuit of more sustainable and cost-effective synthetic methods, catalyst-free approaches for the synthesis of pyrazole derivatives have been developed. These methods often rely on the use of alternative energy sources or simply heating the reactants.

The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has been successfully achieved under catalyst-free and solvent-free conditions by heating a mixture of 3-methyl-1-phenyl-5-pyrazolone and an aldehyde. researchgate.net Microwave irradiation has also been employed as an energy-efficient, catalyst-free method for this transformation. researchgate.net

Furthermore, ultrasonic irradiation has been utilized to promote the pseudo-five-component synthesis of 4,4-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s at room temperature in the absence of a catalyst. acs.org This method offers several advantages, including environmental friendliness, short reaction times, and excellent yields. acs.org

MethodReaction TypeConditionsKey Advantages
HeatingSynthesis of bis-pyrazoles120°C, solvent-freeNo catalyst or solvent required, simple procedure
Microwave IrradiationSynthesis of bis-pyrazoles300 W, solvent-freeRapid, energy-efficient, no catalyst or solvent
Ultrasonic IrradiationSynthesis of bis-pyrazolesRoom temperature, water/ethanolEnvironmentally friendly, short reaction time, high yields

Fundamental Chemical Characteristics and Mechanistic Insights of 3 4 Methylphenyl 1 Phenyl 1h Pyrazol 5 Ol

Tautomeric Equilibrium and Interconversion Studies

Pyrazolones can theoretically exist in several tautomeric forms due to the mobility of a proton. For 1,3-disubstituted pyrazol-5-ones, three principal tautomers are generally considered: the OH-form (a pyrazolol), the NH-form, and the CH-form. researchgate.net The equilibrium between these forms is a dynamic process influenced by the molecular structure, solvent, and temperature. researchgate.net

The most prominent tautomeric relationship in this class of compounds is the keto-enol equilibrium. The enol form is represented by the aromatic 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ol structure (also referred to as the OH-form), while the keto form is 3-(4-methylphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-5-one. nih.gov In the enol tautomer, a hydroxyl group is attached to the C5 position of the aromatic pyrazole (B372694) ring. In the keto tautomer, this position features a carbonyl group, and the proton resides on a nitrogen atom, disrupting the aromaticity of the five-membered ring.

Studies on closely related analogs, such as 1-phenyl-1H-pyrazol-3-ol, have shown that the enol (OH-form) is the predominant species in the solid state and in nonpolar solvents. nih.gov X-ray crystal structure analysis of 1-phenyl-1H-pyrazol-3-ol reveals that the molecule exists as the hydroxy tautomer, forming dimeric units connected by intermolecular hydrogen bonds. nih.gov This preference for the enol form is attributed to the stability gained from the aromaticity of the pyrazole ring. orientjchem.org

The tautomerism in pyrazolones can also be described through the prism of lactam-lactim isomerism, which is a specific type of keto-enol tautomerism occurring in heterocyclic amide systems. researchgate.net

The Lactam form corresponds to the keto tautomer (specifically the NH-form), containing a cyclic amide or -C(=O)-NH- group.

The Lactim form corresponds to the enol tautomer (the OH-form), which contains a cyclic iminol or -C(OH)=N- group.

For this compound, the pyrazolol (OH-form) is the lactim tautomer, while the pyrazolone (B3327878) (NH-form) represents the lactam tautomer. The position of the equilibrium between these two forms is a critical determinant of the compound's chemical behavior.

The delicate balance of the tautomeric equilibrium is significantly influenced by both intrinsic structural factors (substituents) and extrinsic environmental factors (solvent polarity). researchgate.netnih.gov

Influence of Substituents: The electronic nature of substituents on the pyrazole ring can modulate tautomeric preferences. The subject molecule contains a phenyl group at the N1 position and a 4-methylphenyl (p-tolyl) group at the C3 position. The 4-methylphenyl group is generally considered electron-donating due to the hyperconjugation and weak inductive effect of the methyl group. In related pyrazole systems, electron-donating groups have been shown to influence the basicity and electronic distribution of the ring, which in turn can affect the stability of different tautomers. nih.govencyclopedia.pub

Influence of Solvent: The choice of solvent has a profound impact on the predominant tautomeric form.

Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In nonpolar environments, the OH-form (lactim/enol) of analogous pyrazolones is known to exist predominantly as dimers stabilized by strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the pyridine-like N2 atom of another. nih.gov

Polar Aprotic Solvents (e.g., DMSO-d₆): In polar aprotic solvents like DMSO, these hydrogen-bonded dimers tend to dissociate. The compound exists primarily as monomers of the OH-form, which form hydrogen bonds with the solvent molecules instead. nih.gov The stability of both keto and enol tautomers has been shown to increase with rising solvent polarity. nih.gov

Polar Protic Solvents: The equilibrium can be further shifted in polar protic solvents, which can engage in hydrogen bonding as both donors and acceptors, thereby stabilizing one tautomer over another. masterorganicchemistry.com

This solvent-dependent behavior is a classic example of desmotropy, where different tautomers can be isolated or become dominant under different conditions. nih.gov

Electronic Structure and Aromaticity Investigations

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov Its aromatic character stems from a cyclic, planar system of atoms with a delocalized π-electron system satisfying Hückel's rule (4n+2 π electrons). The pyrazole ring features a pyrrole-like nitrogen (N1) which contributes its lone pair to the aromatic sextet, and a pyridine-like nitrogen (N2) whose lone pair lies in the plane of the ring and is not part of the aromatic system. nih.govencyclopedia.pub

In the OH-tautomer, this compound, the aromaticity of the pyrazole core is preserved. The substituents at the N1 (phenyl) and C3 (4-methylphenyl) positions are conjugated with the pyrazole ring, influencing its electronic properties.

The N1-phenyl group is directly attached to a nitrogen atom and participates in π-conjugation with the ring, delocalizing electron density.

The C3-(4-methylphenyl) group is attached to a carbon atom of the pyrazole ring. The electron-donating methyl group on this phenyl ring can slightly increase the electron density of the pyrazole system through the conjugated π-system.

This electronic framework makes the pyrazole ring π-electron rich and influences its reactivity towards electrophiles and nucleophiles. The keto tautomers, by contrast, lack the full aromaticity of the pyrazole ring, which is a primary reason for the general preference for the enol (OH) form under many conditions. nih.gov

Spectroscopic Analysis for Structural Elucidation and Tautomer Identification

Spectroscopic techniques are indispensable for identifying the specific tautomers present in a given state (solid or solution) and for characterizing their structures. bohrium.com

NMR spectroscopy is a powerful tool for studying tautomeric equilibria, as the chemical shifts of nuclei are highly sensitive to their chemical environment. bohrium.com By comparing the NMR spectra of the compound with those of "fixed" derivatives (where the mobile proton is replaced by a non-labile group like methyl), the predominant tautomer can be unambiguously identified. nih.gov

For this compound, specific NMR signals are diagnostic for the OH-tautomer. The data from the closely related 1-phenyl-1H-pyrazol-3-ol provides a strong basis for these assignments. nih.gov

¹H NMR Spectroscopy:

OH Proton: A key signal for the OH-form is the hydroxyl proton. In nonpolar solvents like CDCl₃, this proton is involved in strong intermolecular hydrogen bonding within dimers, leading to a significantly downfield chemical shift, typically observed as a broad singlet around δ 12.16 ppm. nih.gov In DMSO-d₆, where the molecule exists as a monomer hydrogen-bonded to the solvent, this signal shifts upfield to around δ 10.28 ppm. nih.gov

Pyrazole Ring Protons: The OH-form shows distinct signals for the proton at the C4 position of the pyrazole ring. This proton typically appears as a doublet due to coupling with the C5 proton (in unsubstituted analogs). For a C5-OH substituted pyrazole, the C4-H would appear as a singlet.

¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons are also highly indicative of the tautomeric form.

C3 and C5 Carbons: In the OH-tautomer, the C5 carbon is bonded to the hydroxyl group and resonates at a specific chemical shift. In the analogous 1-phenyl-1H-pyrazol-3-ol, the C3 (hydroxyl-bearing carbon) appears at δ 164.0 ppm and C5 appears at δ 129.1 ppm in CDCl₃. nih.gov For the target compound, the C5-OH carbon would be expected in a similar region, while the C3-aryl carbon signal would be distinct.

C4 Carbon: The C4 carbon in the OH-form of 1-phenyl-1H-pyrazol-3-ol resonates at approximately δ 94.2 ppm in CDCl₃. nih.gov

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the predominant OH-tautomer of this compound based on data from analogous compounds in different solvents. nih.gov

NucleusPositionExpected Chemical Shift (δ ppm) in CDCl₃Expected Chemical Shift (δ ppm) in DMSO-d₆Notes
¹HOH~12.0 (broad s)~10.3 (s)Shift is highly solvent-dependent due to hydrogen bonding.
Pyrazole C4-H~5.9 (s)~5.8 (s)Represents the proton on the pyrazole ring.
¹³CC5 (C-OH)~163-164~162-163Carbon bearing the hydroxyl group.
C3 (C-Aryl)~140-150~140-150Carbon attached to the 4-methylphenyl group.
C4~94~94CH carbon of the pyrazole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify functional groups and analyze intermolecular interactions, such as hydrogen bonding, within a molecular structure. For this compound, these vibrational spectroscopy methods provide key insights into its tautomeric forms and solid-state interactions. The pyrazol-5-ol structure exists in equilibrium with its tautomeric keto form, 3-(4-methylphenyl)-1-phenyl-pyrazolidin-5-one. The presence and nature of hydrogen bonding significantly influence the vibrational frequencies of the functional groups involved, particularly the hydroxyl (O-H) and carbonyl (C=O) groups.

In the solid state, pyrazolone derivatives extensively participate in hydrogen bonding. The IR spectrum of compounds with a pyrazol-5-ol core typically exhibits a broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration involved in hydrogen bonding. For instance, a related derivative, 4,4'-[(3,4-Dihydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), shows a distinct OH stretch at 3206 cm⁻¹. nih.gov This broadening is a direct consequence of the intermolecular O-H···N or O-H···O interactions that create a network within the crystal lattice, slightly weakening the O-H bond and thus lowering its vibrational frequency.

The analysis of the carbonyl and azomethine regions of the spectrum further elucidates the molecular structure. The C=O stretching vibration in the keto-tautomer of similar pyrazolones typically appears in the range of 1660-1700 cm⁻¹. mdpi.com Concurrently, the stretching vibrations corresponding to the C=N and C=C bonds of the pyrazole ring are generally observed in the 1500–1600 cm⁻¹ region. nih.govmdpi.com Theoretical studies using Density Functional Theory (DFT) on related pyrazolones support these assignments, showing that phenyl substitution can increase the C=O vibrational frequency due to resonance effects.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, complements IR spectroscopy. The aromatic C-C stretching vibrations of the phenyl and tolyl rings typically yield strong signals in the Raman spectrum between 1580 and 1610 cm⁻¹. The pyrazole ring deformations and the symmetric stretching of the N-N bond also give rise to characteristic Raman bands. The analysis of both IR and Raman spectra provides a comprehensive picture of the functional groups present and the nature of the hydrogen bonding network in this compound.

Table 1: Representative Vibrational Spectroscopy Data for Pyrazol-5-ol Derivatives
Vibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Assignment
ν(O-H)3200-3400 (broad)WeakStretching of hydrogen-bonded hydroxyl group
ν(C-H) aromatic3000-3100StrongAromatic C-H stretching
ν(C=O)1660-1700MediumCarbonyl stretching (keto tautomer)
ν(C=N) / ν(C=C)1500-1600StrongPyrazole and phenyl ring stretching
δ(O-H)1350-1450WeakIn-plane bending of hydroxyl group
ν(C-O)1190-1260MediumHydroxyl C-O stretching

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound. While the specific crystal structure for this exact compound is not publicly available, analysis of closely related pyrazole derivatives provides significant insight into its expected solid-state conformation.

Crystal structures of similar compounds, such as 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole and 4-methyl-5-phenyl-1H-pyrazol-3-ol, reveal that these molecules typically crystallize in monoclinic space groups like P2₁/c. nih.govnih.gov The asymmetric unit often contains one or two independent molecules. A key structural feature is the relative orientation of the planar pyrazole ring and its aryl substituents. The dihedral angle between the pyrazole ring and the N-phenyl ring is a critical parameter, with reported values for analogous structures ranging from approximately 41.5° to 61.3°. nih.govnih.gov The tolyl group at the C3 position is often found to be more coplanar with the pyrazole ring, exhibiting a smaller dihedral angle, for example, 4.41° in one derivative. nih.gov

Table 2: Representative Crystallographic Data for Related Pyrazole Derivatives
ParameterValue Range / DescriptionReference Compound(s)
Crystal SystemMonoclinic nih.govnih.govnih.gov
Space GroupP2₁/c nih.govnih.govnih.gov
a (Å)9.6 - 26.5 nih.govnih.govnih.gov
b (Å)10.6 - 15.6 nih.govnih.govnih.gov
c (Å)10.9 - 15.8 nih.govnih.govnih.gov
β (°)104 - 119 nih.govnih.govnih.gov
Dihedral Angle (Pyrazole/N-Phenyl)41.5° - 61.3° nih.govnih.gov
Hydrogen Bonding MotifsO—H···N, forming R₂²(8) dimers nih.govmdpi.com

Reaction Mechanism Elucidation for Synthetic Transformations

The synthesis of 1,3-disubstituted pyrazol-5-ones is most commonly achieved through the cyclocondensation reaction of a β-ketoester with a substituted hydrazine (B178648). ias.ac.inorientjchem.org This robust and versatile method, often referred to as the Knorr pyrazole synthesis, allows for the direct formation of the pyrazolone ring system. The synthesis of this compound follows this general pathway, utilizing ethyl 3-(4-methylphenyl)-3-oxopropanoate as the β-ketoester and phenylhydrazine (B124118) as the hydrazine component.

The reaction mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic ketone carbonyl carbon of the β-ketoester. This step is often catalyzed by acid or base, but can also proceed under neutral, thermal conditions.

Formation of a Hydrazone Intermediate: The initial addition is followed by the elimination of a water molecule to form a stable hydrazone intermediate. The more nucleophilic terminal nitrogen of phenylhydrazine preferentially attacks the more electrophilic ketone carbonyl over the ester carbonyl.

Intramolecular Cyclization: The crucial ring-closing step involves the intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the ester carbonyl carbon. This 5-exo-dig cyclization is thermodynamically favored, leading to the formation of the five-membered pyrazole ring.

Elimination: The final step is the elimination of an ethanol (B145695) molecule from the cyclic intermediate, resulting in the formation of the aromatic and stable this compound product.

The regioselectivity of the reaction is controlled by the differential electrophilicity of the two carbonyl groups in the β-ketoester. The ketone is more reactive towards the initial nucleophilic attack by the hydrazine, which directs the orientation of the substituents on the final pyrazole ring. This ensures that the 4-methylphenyl group is positioned at C3 and the phenyl group from the hydrazine is at the N1 position. Alternative multicomponent reaction strategies, where the pyrazolone is formed in situ from precursors like ethyl acetoacetate (B1235776) and hydrazine, have also been developed, often providing high yields in a one-pot procedure. orientjchem.org

Computational and Theoretical Investigations of 3 4 Methylphenyl 1 Phenyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental in predicting the properties of molecular systems. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule. DFT, using functionals like B3LYP and Bpw91, has become a standard approach for studying pyrazole (B372694) derivatives due to its balance of computational cost and accuracy. researchgate.netnih.gov

Conformational analysis is crucial for understanding the three-dimensional structure of 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ol. The molecule's flexibility is primarily due to the rotation around the single bonds connecting the phenyl and p-tolyl rings to the central pyrazole core. Geometric optimization calculations are used to find the lowest energy conformation (the most stable structure) by minimizing the forces on each atom.

While a specific crystal structure for this compound is not available in the reviewed literature, data from closely related pyrazole derivatives provide insight into the expected spatial arrangement. The dihedral angles—the angles between the planes of the rings—are key parameters. For instance, in similar structures, the pyrazole ring is often twisted relative to the attached aromatic rings. This twisting is a result of steric hindrance between hydrogen atoms on the different rings.

Studies on analogous compounds have determined these angles with precision. For example, in 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole and phenyl rings are twisted with a dihedral angle of 22.68°. researchgate.net In another related molecule, ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate, the dihedral angles between the pyrazole ring and the phenyl and p-tolyl rings are 39.74° and 60.35°, respectively. najah.edu These findings suggest that the phenyl and p-tolyl rings in this compound are not coplanar with the pyrazole core.

Table 1: Dihedral Angles in Structurally Similar Pyrazole Derivatives

Compound NameRing System 1Ring System 2Dihedral Angle (°)
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.netPhenylPyrazole22.68
Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate najah.eduPhenylPyrazole39.74
Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate najah.edup-TolylPyrazole60.35
3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.govPhenylPyrazole17.57

The electronic properties of a molecule govern its reactivity. DFT calculations are widely used to determine these properties. nih.gov Key among them are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com

For pyrazole derivatives, the HOMO is typically distributed over the electron-rich regions of the aromatic rings, while the LUMO is often located on the pyrazole ring and any electron-withdrawing substituents. For example, a DFT study on a pyrazolylacetamide derivative calculated a HOMO-LUMO energy gap of 5.0452 eV, indicating significant stability. nih.gov

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrazol-5-ol derivatives, the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring are typically the most electron-rich sites, making them susceptible to electrophilic attack and key points for hydrogen bonding. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies of Related Heterocycles

Compound ClassMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyrazolylacetamide Derivative nih.govB3LYP/6-311G(d,p)--5.0452
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.comB3LYP/6-311++G(d,p)-6.5743-2.09284.4815

Pyrazol-5-ol compounds like this compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this class of compounds, three primary tautomers are considered: the hydroxyl (OH) form, the amino (NH) form, and the methylene (B1212753) (CH) form.

Quantum chemical calculations are essential for determining the relative stability of these tautomers. By calculating the total energy of the optimized geometry for each tautomer, researchers can predict which form is most stable in the gas phase. rsc.org The inclusion of solvent models (like the Polarizable Continuum Model, PCM) allows for the prediction of tautomeric preference in different solvents, as intermolecular interactions can significantly influence stability. researchgate.net

Studies on related 1-phenyl-3-methyl-pyrazolin-5-ones have shown that the relative stability of the tautomers is highly dependent on the environment. For instance, the CH form might be the most stable in the gas phase, while the NH and OH forms can be favored in the solid state or in solution, depending on the solvent's polarity and hydrogen-bonding capability. rsc.org This tautomerism is critical as the different forms have distinct chemical properties and biological activities.

Molecular Modeling and Molecular Dynamics Simulations

Molecular modeling techniques use the principles of theoretical chemistry and computational science to simulate and predict the behavior of molecules and their interactions with other systems, such as biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Pyrazole derivatives are known to interact with a wide range of biological targets. Docking studies on compounds structurally similar to this compound have explored their potential as inhibitors of various enzymes. Key targets include:

Kinases: Such as BRAF(V600E), which is implicated in cancer. Docking simulations of 5-phenyl-1H-pyrazol derivatives showed that they can bind tightly to the BRAF(V600E) active site. nih.gov

Cyclooxygenase (COX) enzymes: COX-1 and COX-2 are targets for anti-inflammatory drugs. Docking studies have been used to predict the binding modes of pyrazole derivatives within the active sites of these enzymes. researchgate.netsemanticscholar.org

Bacterial Enzymes: Targets like DNA gyrase are crucial for bacterial survival, and pyrazole derivatives have been investigated as potential antibacterial agents. ajpp.in

These studies typically reveal that the stability of the ligand-protein complex is driven by a combination of hydrogen bonds (often involving the pyrazole nitrogens or the hydroxyl group) and hydrophobic or π-π stacking interactions between the aromatic rings of the ligand and amino acid residues in the protein's active site.

Table 3: Biological Targets Investigated for Pyrazole Derivatives via Molecular Docking

Pyrazole Derivative ClassBiological TargetKey Findings
5-Phenyl-1H-pyrazol derivatives nih.govBRAF(V600E)Compound 5c binds tightly to the active site, acting as an inhibitor.
4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives researchgate.netCOX-2The pyrazole ring is important for interactions with the enzyme active site.
N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives ajpp.inDNA (antibacterial)Modeling suggests interactions via groove binding.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole semanticscholar.orgEstrogen Receptor αThe compound showed a high binding affinity, suggesting potential use.

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. mdpi.com

Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify new molecules that fit the model and are therefore likely to be active.

For pyrazole-containing compounds, pharmacophore models have been successfully developed to explain their activity as, for example, COX-2 inhibitors. A typical model for a COX-2 inhibitor might include features like two aromatic rings and a hydrogen bond acceptor, arranged in a specific spatial orientation. semanticscholar.org Such models provide a powerful abstract representation of the key molecular interactions and are invaluable for guiding the design of new, more potent derivatives of this compound for specific therapeutic applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of novel compounds and provides a deeper understanding of the molecular features essential for their therapeutic effects. In the context of pyrazolone (B3327878) derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including antitumor and anti-inflammatory effects.

Research Findings from Analogous Compounds:

A notable QSAR study was performed on a series of 4-aminomethylidene derivatives of edaravone (B1671096) to explore their antitumor activity. nih.gov This research highlighted the significance of whole-molecule descriptors, particularly quantum-chemical descriptors, in predicting the antitumor efficacy of these compounds against specific cancer cell lines. nih.gov The study successfully developed QSAR models that could explain a significant portion of the variance in the observed biological activity, underscoring the predictive power of this computational approach.

In another study focusing on the anti-inflammatory activity of substituted pyrazolone derivatives, 2D-QSAR models were developed. hilarispublisher.com These models utilized a variety of descriptors, including thermodynamic, spatial, electronic, and topological parameters, to correlate the chemical structures with their anti-inflammatory effects. hilarispublisher.com The findings from this research indicated that specific descriptors, such as Chi2 and SdsNcount, had a positive contribution to the anti-inflammatory activity, suggesting that modifications related to these parameters could lead to the design of more potent anti-inflammatory agents. hilarispublisher.com

The following interactive data table summarizes key molecular descriptors and their contribution to the biological activity of a series of pyrazolone derivatives, based on a representative 2D-QSAR study.

DescriptorDescriptionContribution to ActivityStatistical Significance (p-value)
Chi2A topological descriptor related to molecular branching.Positive< 0.05
SdsNcountAn electrotopological descriptor related to the presence of nitrogen atoms.Positive< 0.05
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.Negative< 0.05
Molecular WeightThe sum of the atomic weights of the atoms in a molecule.Variable> 0.05

Further research on pyrazolone-4-oxadiazole derivatives as anti-inflammatory agents also employed both 2D and 3D-QSAR modeling. vlifesciences.com The developed models demonstrated high predictive ability, with significant correlation coefficients (r²) and cross-validated correlation coefficients (q²), confirming their robustness and reliability. vlifesciences.com These studies provide a solid foundation for the rational design of new pyrazolone-based compounds with enhanced therapeutic properties.

Preclinical Pharmacological and Biological Investigations of 3 4 Methylphenyl 1 Phenyl 1h Pyrazol 5 Ol Derivatives

In Vitro Biological Activity Profiling and Mechanistic Studies

The pyrazole (B372694) nucleus is a foundational scaffold in medicinal chemistry, leading to the development of numerous compounds with a wide array of biological activities. nih.govnih.gov Derivatives of 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ol, in particular, have been the subject of extensive preclinical research to evaluate their therapeutic potential, primarily in the fields of oncology and microbiology. These investigations focus on understanding their effects on a cellular level, elucidating their mechanisms of action, and identifying their spectrum of activity.

Derivatives of the pyrazole scaffold have demonstrated significant potential as anticancer agents, with several compounds containing this heterocycle already approved for cancer treatment. nih.govnih.gov Research has explored the cytotoxic and antiproliferative effects of various substituted pyrazoles and pyrazolones against a range of human cancer cell lines. nih.govnih.govmdpi.com

The cytotoxic potential of this compound derivatives has been evaluated against multiple cancer cell lines, revealing promising activity and highlighting specific structural features that enhance potency.

A series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) were tested for their cytotoxic properties on colorectal RKO carcinoma cells. nih.govnih.gov Among the synthesized compounds, 4,4'-[(3,4-Dihydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), designated as compound 3i, was identified as particularly potent, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 9.9 ± 1.1 μM against the RKO cell line. nih.govnih.gov

In another study focusing on triple-negative breast cancer (TNBC), a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were assessed for their anticancer activity against the MDA-MB-468 cell line. nih.gov The derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (compound 3f) proved to be the most active, showing IC₅₀ values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively. nih.gov These values were significantly lower than those of the standard chemotherapy drug Paclitaxel, which had IC₅₀ values of 49.90 μM and 25.19 μM under the same conditions. nih.gov

Further research on 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives demonstrated dose- and time-dependent cytotoxicity against the MCF-7 breast cancer cell line. mdpi.com The most effective compound in this series, featuring a 3,4,5-trimethoxy phenyl group (compound 6n), displayed IC₅₀ values of 25.8 µg/mL and 21.8 µg/mL after 24 and 48 hours, respectively. mdpi.com Similarly, thiophene-based N-phenyl pyrazoline derivatives have shown activity against a panel of cancer cell lines, including T47D (breast), 4T1 (breast), HeLa (cervical), and WiDr (colon). japsonline.com

The following table summarizes the cytotoxic activities of selected pyrazole derivatives against various cancer cell lines.

Derivative TypeCompound IDCancer Cell LineCell Line TypeIC₅₀ ValueTime PointSource
4,4'-(Arylmethylene)bis(pyrazol-5-ol)3iRKOColorectal Carcinoma9.9 ± 1.1 μMNot Specified nih.govnih.gov
1,3-Diaryl-dihydropyrazole3fMDA-MB-468Triple-Negative Breast Cancer14.97 μM24 h nih.gov
1,3-Diaryl-dihydropyrazole3fMDA-MB-468Triple-Negative Breast Cancer6.45 μM48 h nih.gov
4-[(Indol-3-yl)-arylmethyl]pyrazolone6nMCF-7Breast Cancer25.8 µg/mL24 h mdpi.com
4-[(Indol-3-yl)-arylmethyl]pyrazolone6nMCF-7Breast Cancer21.8 µg/mL48 h mdpi.com
Thiophene-based PyrazolinePyrazoline 5T47DBreast Cancer<29.62 µg/mlNot Specified japsonline.com
Thiophene-based PyrazolinePyrazoline 54T1Breast Cancer<29.62 µg/mlNot Specified japsonline.com

The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate the activity of key enzymes involved in cancer cell proliferation and survival. alrasheedcol.edu.iq The pyrazole scaffold is a core component of several known enzyme inhibitors, including the selective COX-2 inhibitor Celecoxib. nih.gov Derivatives have been investigated for their role in inhibiting various targets such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and tubulin. alrasheedcol.edu.iq

A molecular docking study was performed to investigate the potential of a fluorinated pyrazole, 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, as an anti-breast cancer agent by targeting the human estrogen receptor alpha (ERα), suggesting a potential mechanism of action through receptor inhibition. mdpi.com While broad inhibitory activity is recognized, detailed quantitative data on the inhibition of specific enzymes like Pyruvate Kinase M2 (PKM2) or tubulin polymerization by this compound derivatives requires further specific investigation.

Beyond direct cytotoxicity, a key mechanism for the anticancer activity of pyrazole derivatives is the induction of programmed cell death (apoptosis) and interference with the cancer cell cycle.

Studies on the highly active derivative 4,4'-[(3,4-Dihydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (compound 3i) in RKO colorectal cancer cells revealed that its primary mode of inducing cell death was through p53-mediated apoptosis. nih.govnih.gov This was confirmed by observing a significant upregulation of the pro-apoptotic protein Bax and subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

In the case of the dihydropyrazole derivative 3f, treatment of MDA-MB-468 breast cancer cells led to cell cycle arrest in the S phase. nih.gov This compound was also found to provoke apoptosis, which was associated with an elevated level of reactive oxygen species (ROS) and a corresponding increase in caspase 3 activity. nih.gov This suggests that the compound triggers apoptosis through oxidative stress and the subsequent activation of the caspase signaling pathway. nih.gov

The pyrazole heterocycle is a versatile pharmacophore that also confers significant antimicrobial properties. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated for their efficacy against a wide range of microbial pathogens, including bacteria and fungi. nih.govnih.gov

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The spectrum and potency of these compounds are often influenced by the nature and position of substituents on the pyrazole and associated phenyl rings.

A study on 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles revealed that compounds featuring electron-withdrawing groups, such as chloro, bromo, or nitro, were more active than those with electron-releasing groups like methyl or methoxy (B1213986). orientjchem.org These compounds were tested against Gram-positive strains (Bacillus subtilis, Staphylococcus aureus) and Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa). orientjchem.org

Similarly, a series of novel N-(trifluoromethyl)phenyl substituted pyrazoles were found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. rsc.org Another study involving 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives also reported potent activity against Gram-positive strains, with minimum inhibitory concentration (MIC) values as low as 0.78–3.125 μg/ml. nih.gov

In a different series, 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and evaluated. nih.gov Several of these compounds showed good activity against the Gram-negative bacterium Proteus mirabilis and the Gram-positive bacterium S. aureus. nih.gov Another pyrazole derivative was found to have its strongest antibacterial effect against Enterococcus faecalis and Staphylococcus aureus, with a reported MIC of 60 µg/mL. researchgate.net

The following table presents a summary of the antibacterial activity of various pyrazole derivatives.

Derivative TypeBacterial StrainGram StainReported Activity (MIC)Source
4-(Anilinomethyl)pyrazole derivativeGram-positive strainsPositive0.78–3.125 µg/ml nih.gov
N-(Trifluoromethyl)phenyl pyrazoleMRSAPositivePotent growth inhibitor rsc.org
N-(Trifluoromethyl)phenyl pyrazoleEnterococcus faecalisPositivePotent growth inhibitor rsc.org
4-[2-(1-(Ethylamino)-2-methylpropyl)phenyl] derivativeEnterococcus faecalisPositive60 µg/mL researchgate.net
4-[2-(1-(Ethylamino)-2-methylpropyl)phenyl] derivativeStaphylococcus aureusPositive60 µg/mL researchgate.net
Pyrazolyl-thiazole derivativeProteus mirabilisNegativeGood activity nih.gov
Pyrazolyl-thiazole derivativeStaphylococcus aureusPositiveGood activity nih.gov
1,3,5-Trisubstituted pyrazolineStaphylococcus aureusPositiveGood activity (Br-substituted) greenpharmacy.info
1,3,5-Trisubstituted pyrazolineEscherichia coliNegativeGood activity (Br-substituted) greenpharmacy.info
Pyrazole-clubbed thiazole (B1198619) derivativeBacillus subtilisPositive5 µg/mL nih.gov
Pyrazole-clubbed thiazole derivativeMRSAPositive10 µg/mL nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antimalarial, Antileishmanial)

Antifungal Efficacy

Derivatives of the pyrazole scaffold have been investigated for their potential as antifungal agents. A study focusing on N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives assessed their in vitro activity against several phytopathogenic fungi. mdpi.com The results indicated that certain compounds in this series demonstrated moderate antifungal efficacy. Specifically, compounds 6a , 6b , and 6c showed inhibition rates exceeding 50% against Gibberella zeae when tested at a concentration of 100 µg/mL. mdpi.com This level of activity was noted to be superior to that of the commercial fungicides carboxin (B1668433) and boscalid (B143098) under the same conditions. mdpi.com

Table 1: Antifungal Activity of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives against Gibberella zeae

CompoundInhibition (%) at 100 µg/mLReference
6a>50 mdpi.com
6b>50 mdpi.com
6c>50 mdpi.com
Carboxin (Commercial Fungicide)<50 mdpi.com
Boscalid (Commercial Fungicide)<50 mdpi.com
Antiviral Properties

The antiviral potential of pyrazole derivatives has been explored against a variety of viruses. nih.gov A series of 4-substituted pyrazole derivatives demonstrated notable efficacy against the Newcastle disease virus (NDV). nih.gov Within this series, hydrazone 6 and thiazolidinedione derivative 9 achieved 100% protection against NDV with no associated mortality in the tested model. nih.gov The pyrazolopyrimidine derivative 7 also showed high efficacy, providing 95% protection. nih.gov

In another study, newly synthesized 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives were evaluated for their antiviral activity. The majority of these compounds were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org Furthermore, some N1-nicotinoyl-3-(4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines, particularly those with electron-withdrawing groups, were identified as promising antiviral agents. nih.gov Specifically, compounds with chloro and fluoro substitutions on the phenyl ring were highlighted as having essential functions for antiviral activity. nih.gov

Table 2: Antiviral Efficacy of Selected Pyrazole Derivatives

Compound SeriesVirusKey FindingsReference
4-Substituted Pyrazole DerivativesNewcastle Disease Virus (NDV)Hydrazone 6 and Thiazolidinedione derivative 9 offered 100% protection. nih.gov
1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline DerivativesYellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV)Active in the micromolar range against YFV and RSV. frontiersin.org
N1-nicotinoyl-3-(4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolinesVarious (in vitro screen)Derivatives with electron-withdrawing groups (e.g., chloro, fluoro) showed the most promise. nih.gov
Antimalarial and Antileishmanial Activities

The pyrazole nucleus is a key feature in compounds investigated for antiprotozoal activity, particularly against Leishmania species. researchgate.net A series of pyrazole derivatives were synthesized and tested for their in vitro antileishmanial activity against Leishmania major promastigotes. nih.gov Several compounds, including P1 , P3 , P5 , and P8 , exhibited potent activity, with IC50 values ranging from 34.79 to 43.55 μg/mL, which was two to three times more effective than the control drug, Glucantime. nih.gov Another study found that a phenyl pyrazoline derivative with a propanoyl side chain was highly active against Leishmania donovani, showing a lower IC50 value than the standards miltefosine (B1683995) and amphotericin B deoxycholate. researchgate.net The potential of peroxide-containing pyrazole analogues, known as tetraoxanes, has also been explored, showing activity against L. donovani amastigotes in the micromolar range. mdpi.com

Table 3: Antileishmanial Activity of Pyrazole Derivatives

CompoundLeishmania SpeciesIC50 Value (µg/mL)Reference
P1L. major35.53 nih.gov
P3L. major39.12 nih.gov
P5L. major36.79 nih.gov
P8L. major37.40 nih.gov
Compound IIIbL. donovani0.0112 researchgate.net
Glucantime (Control)L. major97.31 nih.gov
Miltefosine (Control)L. donovani0.3 ± 0.04 researchgate.net

Anti-inflammatory Properties and Target Identification

Derivatives of pyrazole have long been recognized for their anti-inflammatory effects. nih.gov A series of 3,5-disubstituted-4,5-dihydro-1H-pyrazoles demonstrated moderate to considerable anti-inflammatory activity in a carrageenan-induced rat paw edema model, with inhibition ranging from 20-49%. alliedacademies.org Certain compounds from this series also acted as highly significant suppressors of the pro-inflammatory cytokines TNF-α and IL-1β. alliedacademies.org Similarly, a study on 3-(4-fluoro-3-methyl phenyl)-1-phenyl-5-(substituted)-2-pyrazolines found that a derivative with a chloro substitution (2h ) showed potent in vivo anti-inflammatory activity with 78.0% inhibition of edema, which was higher than the standard drug diclofenac. ijrar.org The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. scholarsresearchlibrary.comeijppr.com

Table 4: Anti-inflammatory Activity of Pyrazole Derivatives

Compound SeriesAssayResultReference
3,5-disubstituted-4,5-dihydro-1H-pyrazolesCarrageenan-induced rat paw edema20-49% inhibition alliedacademies.org
Compound 2h (a 2-pyrazoline (B94618) derivative)Carrageenan-induced rat paw edema78.0% inhibition ijrar.org
Compound 7 (a 4,5-dihydro-1H-pyrazole derivative)In-vitro protein denaturationIC50 = 419.05 µg/ml scholarsresearchlibrary.com
Diclofenac (Standard)Carrageenan-induced rat paw edema<78.0% inhibition ijrar.org

Antioxidant Activities and Radical Scavenging Mechanisms

Many pyrazole derivatives have been shown to possess significant antioxidant properties. nih.gov A series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) were synthesized and evaluated for their radical scavenging activity using the DPPH assay. nih.govnih.gov Most of the synthesized compounds exhibited better DPPH radical scavenging activities than the reference compound edaravone (B1671096), and many were more active than ascorbic acid. nih.gov The compound 3i , 4,4'-[(3,4-Dihydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), was identified as a particularly potent scavenger with an IC50 of 6.2 ± 0.6 µM. nih.govnih.gov Other studies have also confirmed the antioxidant potential of pyrazole derivatives through various methods, highlighting their ability to control oxidative stress. mdpi.comekb.egresearchgate.net The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals.

Table 5: DPPH Radical Scavenging Activity of Selected 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

CompoundIC50 (µM)Reference
3i6.2 ± 0.6 nih.govnih.gov
Edaravone (Reference)>6.2 nih.gov
Ascorbic Acid (Standard)Less active than half of the tested compounds nih.gov

Other Preclinical Biological Effects (e.g., Enzyme Inhibition)

Beyond their well-documented anti-inflammatory and antioxidant effects, pyrazole derivatives have been identified as inhibitors of various other enzymes. For instance, novel fused pyrazole derivatives have demonstrated protein kinase inhibitory activity. jmchemsci.com In another line of research, a series of 3,4,5-substituted pyrazole derivatives were synthesized and evaluated as inhibitors of meprin α and meprin β, which are metalloproteases. nih.gov The 3,5-diphenylpyrazole (B73989) scaffold showed high inhibitory activity against meprin α in the low nanomolar range. nih.gov Additionally, N-phenyl pyrazole thio-linked analogs have been synthesized as potential inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which could lead to new classes of antibiotics. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrazole derivatives. For anti-inflammatory activity, it has been observed that the presence of electron-releasing or electron-donating groups on the phenyl ring can increase the activity of 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives. scholarsresearchlibrary.com Conversely, electron-withdrawing groups like halogens were found to be essential for the antiviral activity of certain N1-nicotinoyl-2-pyrazoline series. nih.gov

In the context of meprin α and β inhibition, modifications at positions 3 and 5 of the pyrazole ring were evaluated to modulate inhibitory activity and selectivity. nih.gov The introduction of different substituents on the aryl moieties, which are thought to target the S1 and S1' pockets of the enzymes, significantly impacted potency. nih.gov For instance, a 3,5-diphenylpyrazole showed high potency against meprin α, and further substitutions helped in exploring the selectivity between the two meprin isoforms. nih.gov For a series of phenylated pyrazoloalkanoic acids acting as platelet aggregation inhibitors, SAR studies demonstrated that a vicinally diphenylated pyrazole with an omega-alkanoic acid side chain of eight or nine atoms was the minimum structural requirement for activity. nih.gov The potency was dependent on both the length of the side chain and its topological relationship with the phenyl rings. nih.gov

Impact of Substituents on Biological Potency and Selectivity

The biological activity of derivatives based on the pyrazol-5-ol core is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that modifications to the aryl rings and the pyrazole nucleus can modulate potency and selectivity for different biological targets, ranging from antioxidant and anticancer to enzyme inhibition activities.

A prominent class of derivatives are the 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), which have been evaluated for their antioxidant and cytotoxic properties. nih.govnih.gov The substituent on the arylmethylene bridge plays a critical role in determining the biological potency. For instance, derivatives featuring a hydroxyl group on the aryl ring generally exhibit strong antioxidant activity. This effect is further enhanced by the presence of electron-donating groups like methoxy (-OCH3). One of the most potent compounds in a study series featured a 2-hydroxy-5-methoxybenzylidene moiety, which demonstrated superior radical scavenging activity compared to the ascorbic acid standard and also exhibited significant cytotoxicity against colorectal carcinoma cells. nih.gov Conversely, the introduction of electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), on the aryl ring tends to diminish the antioxidant capacity. nih.govnih.gov

In the context of enzyme inhibition, studies on 3,4,5-substituted pyrazole derivatives as inhibitors of meprin α and meprin β metalloproteinases reveal distinct SAR trends. nih.gov The nature of the substituents at positions 3 and 5 of the pyrazole ring is crucial for both potency and selectivity. For example, a 3,5-diphenylpyrazole scaffold shows high inhibitory activity against meprin α. nih.gov The introduction of different residues can fine-tune this activity. While smaller groups like methyl or larger groups like benzyl (B1604629) at these positions led to a decrease in inhibitory action, a cyclopentyl moiety maintained a comparable level of activity, suggesting that the size and conformation of the substituent are key factors for fitting into the enzyme's active site. nih.gov

Furthermore, investigations into pyrazole derivatives as anti-HIV agents have shown that modifications on both the pyrazole ring and the associated phenyl groups are critical for potency. Optimization studies led to the discovery that a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group resulted in a derivative with significantly enhanced anti-HIV activity compared to the initial lead compound. nih.gov This highlights the importance of specific halogenation patterns and extended aromatic systems in achieving high potency.

The table below summarizes the observed impact of various substituents on the biological activities of this compound derivatives.

Derivative ClassSubstituent ModificationImpact on Biological ActivityReference
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols)Hydroxyl (-OH) and Methoxy (-OCH3) groups on the arylmethylene ringIncreased antioxidant and cytotoxic activity nih.gov
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols)Nitro (-NO2) or Trifluoromethyl (-CF3) groups on the arylmethylene ringDecreased antioxidant activity nih.gov
3,5-Disubstituted Pyrazoles (Meprin Inhibitors)Methyl or Benzyl groups at position 3/5Decreased inhibitory activity against meprin α nih.gov
3,5-Disubstituted Pyrazoles (Meprin Inhibitors)Cyclopentyl group at position 3/5Maintained high inhibitory activity against meprin α nih.gov
Phenylpyrazole Derivatives (Anti-HIV)Replacement of a diazenyl group with an aminomethylene groupMaintained or improved anti-HIV activity nih.gov
Phenylpyrazole Derivatives (Anti-HIV)Introduction of a 3',4'-dichloro-(1,1'-biphenyl)-3-yl groupSignificantly enhanced anti-HIV potency nih.gov

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For derivatives of this compound, several key pharmacophoric features have been identified that are crucial for their interaction with various biological targets.

The central 1-phenyl-1H-pyrazol-5-ol nucleus is the core scaffold that provides the fundamental structure for molecular recognition. The arrangement of its nitrogen atoms, the hydroxyl group (or its keto tautomer), and the appended phenyl rings are critical for establishing interactions with target proteins.

For antioxidant activity, a key pharmacophoric feature is the presence of a phenolic hydroxyl group . In derivatives like the 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), the hydroxyl group on the arylmethylene bridge is a primary site for radical scavenging. nih.gov The activity is further potentiated by adjacent electron-donating groups , such as methoxy, which stabilize the resulting phenoxy radical. This combination of a hydroxyl group and electron-donating substituents forms a critical pharmacophore for antioxidant effects.

In the design of enzyme inhibitors, such as those for meprin α, the pharmacophore involves the pyrazole scaffold acting as a central hub to position two aryl moieties into specific binding pockets (S1 and S1') of the enzyme. nih.gov The nature and substitution of these aryl rings are defining features. The model suggests that these hydrophobic or aromatic groups are essential for achieving high-affinity binding.

For anti-HIV phenylpyrazole derivatives, the pharmacophore consists of the substituted pyrazole core, an aminomethylene linker , and a specifically substituted benzyl group . nih.gov The optimization of this structure revealed that an extended, rigid, and specifically halogenated biphenyl (B1667301) group is a key feature for enhancing potency, suggesting this part of the molecule engages in critical interactions within the target's binding site. nih.gov

Hybrid molecules designed as multifunctional agents for Alzheimer's disease combine the Edaravone scaffold with an N-benzyl pyridinium (B92312) moiety . nih.gov This latter group is a known pharmacophore for acetylcholinesterase (AChE) inhibition, interacting with both the catalytic and peripheral anionic sites of the enzyme. The key features are the quaternary nitrogen of the pyridinium ring and the substituted benzyl group, which establish crucial cation-π and hydrophobic interactions within the AChE active site. nih.gov

The core pyrazol-5-ol ring system.

One or more appropriately substituted aryl rings for hydrophobic and aromatic interactions.

Hydrogen bond donors and acceptors (e.g., the pyrazole nitrogens and the 5-hydroxyl group) for specific interactions with protein residues.

Specific functional groups or linkers that orient the molecule correctly within a target's active site and may confer selectivity.

Coordination Chemistry and Material Science Applications of 3 4 Methylphenyl 1 Phenyl 1h Pyrazol 5 Ol

Ligand Properties and Metal Complex Formation

The ligand 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ol is characterized by its ability to exist in keto-enol tautomeric forms. This property is central to its coordination behavior, allowing it to act as a versatile chelating agent for a wide range of metal ions. The presence of the hydroxyl group in the enol form and the heterocyclic nitrogen atom provides two coordination sites, enabling the formation of stable chelate rings with metal centers.

Chelation Modes and Stability of Complexes

Pyrazol-5-ol derivatives, including this compound, primarily function as bidentate ligands. Coordination with a metal ion typically occurs through the deprotonated hydroxyl oxygen and the nitrogen atom at the 2-position of the pyrazole (B372694) ring. This mode of chelation results in the formation of a stable six-membered ring, which enhances the thermodynamic stability of the resulting metal complex.

The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the pH of the medium, and the presence of substituents on the pyrazole ring. The 4-methylphenyl group at the 3-position can influence the electronic properties of the ligand through inductive and resonance effects, which in turn can modulate the stability of the metal complexes.

Complexes of related acylpyrazolone Schiff bases have been shown to be non-electrolytes in DMF, indicating that the ligand neutralizes the charge of the metal ion upon coordination. mdpi.com The general order of stability for divalent transition metal complexes with such ligands often follows the Irving-Williams series.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through straightforward synthetic routes. A common method involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often carried out under reflux conditions, and the resulting complexes can be isolated as stable solids. nih.gov

A variety of analytical techniques are employed to characterize the resulting metal complexes and to elucidate their structures. These methods include:

Elemental Analysis: To determine the empirical formula and the stoichiometry of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the C=O and C=N stretching frequencies upon complexation provides evidence of coordination. mdpi.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of diamagnetic complexes in solution. mdpi.com

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. mdpi.com

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, which can help in assigning their geometry. mdpi.com

Catalytic Applications of Pyrazol-5-ol Metal Complexes

Metal complexes derived from pyrazole-based ligands have demonstrated significant potential in homogeneous catalysis. nih.gov The catalytic activity of these complexes is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrate molecules, thereby facilitating chemical transformations.

While specific catalytic applications of this compound complexes are not extensively documented, related pyrazole complexes have been investigated for various catalytic reactions. For instance, copper complexes with pyrazolate-based ligands have shown high activity in the oxidation of alkanes and alcohols. rsc.org Ruthenium complexes bearing protic pyrazole ligands have been employed in transfer hydrogenation reactions. nih.gov The tunability of the ligand's electronic and steric properties by modifying the substituents on the pyrazole ring offers the potential to design highly efficient and selective catalysts for a range of organic transformations.

Applications in Materials Science (e.g., Chromophores, NLO Materials)

The conjugated π-electron system of pyrazole derivatives imparts them with interesting optical and electronic properties, making them attractive candidates for applications in materials science. ias.ac.in

Chromophoric Properties: The extended conjugation in this compound, involving the phenyl and pyrazole rings, allows for π-π* electronic transitions in the UV-visible region, making the compound a chromophore. The absorption and emission properties can be tuned by introducing different substituents on the aromatic rings. Pyrazole derivatives are known to exhibit fluorescence with high quantum yields and good photostability, which are desirable properties for applications in fluorescent probes and bioimaging. nih.gov

Nonlinear Optical (NLO) Materials: Organic molecules with a large hyperpolarizability are of great interest for NLO applications, such as in optical switching and data storage. nih.gov Pyrazole-5-one derivatives have been identified as potential candidates for NLO materials. researchgate.net The planar structure and the presence of donor and acceptor groups within the molecule can lead to a significant NLO response. Theoretical studies on pyrazole-5-ones have shown a correlation between a high first-order hyperpolarizability and a low HOMO-LUMO energy gap. researchgate.net The molecular structure of this compound, with its potential for intramolecular charge transfer, suggests that it and its derivatives could exhibit NLO properties.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be harsh, requiring high temperatures and organic solvents, which are often costly and environmentally unfriendly. semanticscholar.org Consequently, a significant research effort is directed towards the development of greener and more economically viable synthetic routes. semanticscholar.org This includes the use of microwave irradiation, ultrasonication, and reactions conducted at room temperature. semanticscholar.org The adoption of aqueous media as a universal solvent is a key aspect of these environmentally friendly techniques. semanticscholar.org

Modern synthetic strategies for pyrazole derivatives, including 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ol, are increasingly focused on principles of green chemistry. These approaches aim to be efficient, high-yielding, operationally simple, atom-economical, and environmentally benign. bohrium.com Key areas of development include:

One-Pot Syntheses: These reactions, where multiple steps are carried out in a single reaction vessel, are highly efficient. One-pot methodologies for pyrazole synthesis often involve the cyclocondensation of 1,3-dicarbonyl compounds with phenyl hydrazines. nih.gov The use of ionic liquids as catalysts in these reactions is a promising approach, as they are often stable, easily synthesized, cost-effective, and recyclable. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis of pyrazolone (B3327878) derivatives, microwave-assisted one-pot protocols under solvent-free conditions have been developed, offering a rapid and efficient alternative to conventional heating methods. tandfonline.com

Catalyst-Free and Solvent-Free Reactions: The development of synthetic protocols that eliminate the need for catalysts and harmful organic solvents is a major goal of green chemistry. Catalyst-free and solvent-free reactions for the synthesis of fused pyrazole derivatives have been successfully developed, often proceeding under mild conditions with high yields. mdpi.com

Use of Green Solvents: Water is an ideal green solvent for chemical reactions due to its abundance, non-toxicity, and safety. eurasianjournals.com Researchers have developed numerous aqueous-based methods for the synthesis of pyrazole derivatives, often employing catalysts that are effective in water. eurasianjournals.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly atom-economical and efficient. bohrium.com These reactions are increasingly being used for the synthesis of complex pyrazole derivatives.

Synthetic MethodologyKey FeaturesAdvantages
One-Pot Synthesis Multiple reaction steps in a single vessel.Increased efficiency, reduced waste, simplified work-up. nih.gov
Microwave-Assisted Synthesis Use of microwave irradiation for heating.Rapid reaction times, higher yields, improved purity. tandfonline.com
Catalyst-Free/Solvent-Free Reactions proceed without catalysts or solvents.Environmentally friendly, reduced cost, simplified purification. mdpi.com
Aqueous Synthesis Use of water as the reaction solvent.Safe, non-toxic, environmentally benign. eurasianjournals.com
Multicomponent Reactions Three or more reactants in a single step.High atom economy, operational simplicity, diversity of products. bohrium.com

Advanced Computational Approaches for Rational Design and Mechanism Prediction

Computational chemistry has become an indispensable tool in the study of pyrazole derivatives, enabling researchers to understand their structural and functional properties at a molecular level. eurasianjournals.com Techniques such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations provide valuable insights into the behavior and interactions of these compounds. eurasianjournals.com

Key computational approaches and their applications in pyrazol-5-ol research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.org By developing mathematical models, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. hilarispublisher.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.netnih.gov Molecular docking is widely used to screen virtual libraries of pyrazole derivatives to identify potential inhibitors of specific biological targets. researchgate.netnih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It can be used to calculate various molecular properties, such as ionization energy, electron affinity, and chemical hardness, which can provide insights into the reactivity and stability of pyrazole derivatives. bohrium.com DFT is also employed to elucidate reaction mechanisms. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.com This can provide information about the conformational flexibility and stability of pyrazole derivatives and their interactions with biological targets. eurasianjournals.com

These computational methods are crucial for the rational design of novel pyrazol-5-ol derivatives with enhanced efficacy and safety profiles, accelerating the drug discovery process. eurasianjournals.com

Exploration of Undiscovered Biological Activities and Molecular Targets

The pyrazole nucleus is a privileged scaffold in drug discovery, with a wide range of reported biological activities. tandfonline.comnih.gov Pyrazole derivatives have shown promise as antimicrobial, anti-inflammatory, anticancer, antioxidant, antiviral, and neuroprotective agents. researchgate.net The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in approved drugs. nih.gov

Emerging research is focused on exploring new therapeutic applications for pyrazole derivatives, including this compound, and identifying novel molecular targets. Some of the promising areas of investigation include:

Anticancer Activity: Many pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. nih.govresearchgate.net Research is ongoing to identify the specific molecular targets and mechanisms of action responsible for their cytotoxic effects. nih.gov For instance, some pyrazole derivatives have been shown to inhibit receptor tyrosine kinases and protein kinases, which are crucial for cancer cell proliferation. nih.gov

Antimicrobial Activity: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. semanticscholar.org Pyrazole derivatives have shown significant activity against a range of bacteria and fungi. nih.gov

Anti-inflammatory Activity: Certain pyrazolone derivatives are known to possess anti-inflammatory properties. hilarispublisher.com Ongoing research aims to develop novel pyrazole-based anti-inflammatory drugs with improved efficacy and fewer side effects. hilarispublisher.com

Neurodegenerative Diseases: Pyrazoline-containing compounds are being investigated as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. acs.org Some derivatives have shown promising activity as acetylcholinesterase (AChE) inhibitors. acs.org

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. Pyrazole derivatives have been identified as promising antileishmanial agents, with some compounds showing greater potency than the standard drug. nih.gov

The diverse biological activities of pyrazole derivatives suggest that they can interact with a wide array of molecular targets. The identification of these targets is a key area of future research, which will be facilitated by the use of advanced techniques in chemical biology and proteomics.

Integration with Modern Chemical Biology Techniques

Modern chemical biology techniques offer powerful tools for elucidating the biological functions and mechanisms of action of small molecules like this compound. The integration of pyrazole chemistry with these techniques is a promising area of research.

One of the key applications of pyrazole derivatives in chemical biology is their use as fluorescent probes. nih.gov The inherent fluorescence of some pyrazoline derivatives, which often exhibit blue fluorescence under UV excitation, makes them suitable for bioimaging applications. nih.gov These fluorescent probes can be used to visualize and track biological processes in living cells. nih.gov For example, pyrazole-based fluorescent probes have been developed for the detection of metal ions like Cu2+ and Fe3+ in living cells. acs.org

Activity-based protein profiling (ABPP) is another powerful chemical biology technique that utilizes chemical probes to study the activity of enzymes in complex biological systems. nih.gov Pyrazole-based activity-based probes (ABPs) could be designed to covalently label specific classes of enzymes, allowing for their identification and characterization. nih.gov

Challenges and Opportunities in Pyrazol-5-ol Research

The field of pyrazol-5-ol research is not without its challenges. The development of new drugs is a long and arduous process, and many promising compounds fail to reach the market due to issues with efficacy, safety, or pharmacokinetics. The emergence of drug resistance, particularly in the areas of infectious diseases and cancer, is a major challenge that necessitates the continuous development of new therapeutic agents. semanticscholar.org

Despite these challenges, there are significant opportunities in pyrazol-5-ol research. The versatility of the pyrazole scaffold allows for the synthesis of large and diverse libraries of compounds, increasing the probability of identifying new drug candidates. connectjournals.com The continued development of green and sustainable synthetic methodologies will make the production of these compounds more efficient and environmentally friendly. bohrium.com

The integration of advanced computational methods with experimental techniques will undoubtedly accelerate the pace of drug discovery. connectjournals.com Furthermore, the exploration of new biological activities and molecular targets for pyrazole derivatives holds the potential to address unmet medical needs. connectjournals.com The metabolic stability and proven track record of the pyrazole nucleus in approved drugs make it a highly attractive scaffold for future drug development efforts. nih.gov

Q & A

Q. What are the standard synthetic routes for 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of 1,3-diketones with phenylhydrazine derivatives. For example, refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propan-1,3-dione with phenylhydrazine in ethanol/acetic acid (7:3 v/v) at 80°C for 7 hours yields pyrazole derivatives. Yield optimization (e.g., 45% in one protocol) requires controlled stoichiometry, solvent polarity adjustments, and purification via silica gel column chromatography . Substituted diketones can be prepared via Baker-Venkataram rearrangement, ensuring regioselectivity in pyrazole ring formation .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Stoe IPDS-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K is typical. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, employing full-matrix least-squares on F². Hydrogen atoms are often refined using riding models, with displacement parameters fixed to parent atoms. Dihedral angles between aromatic rings (e.g., 16.83°–51.68°) provide insights into molecular planarity .

Q. What spectroscopic techniques are critical for characterizing pyrazole derivatives, and how are spectral contradictions resolved?

Key techniques include:

  • 1H-NMR : Identifies substituent environments (e.g., aromatic protons at δ 6.0–7.2 ppm, methyl groups at δ 2.5–4.0 ppm).
  • IR : Confirms functional groups (e.g., O–H stretches at 3200–3500 cm⁻¹).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ via ESI). Contradictions between calculated and observed data may arise from tautomerism or solvent effects. Cross-validation with SCXRD or 2D NMR (e.g., COSY, HSQC) resolves ambiguities .

Advanced Research Questions

Q. How do substituent modifications (e.g., –CF₃, –OCH₃) influence the biological activity and crystallographic packing of pyrazole derivatives?

Electron-withdrawing groups (–CF₃) enhance metabolic stability and receptor binding affinity, while –OCH₃ improves solubility. Crystallographically, bulky substituents increase dihedral angles between rings (e.g., 48.97° for methoxyphenyl), reducing π-π stacking. Hydrogen bonding (O–H···N, Table 1 in ) and van der Waals interactions dominate packing, as analyzed via Mercury or PLATON .

Q. What challenges arise in refining high-resolution X-ray data for pyrazole derivatives, and how are disorder or twinning addressed?

Challenges include:

  • Disordered solvent molecules : Masked using SQUEEZE in PLATON.
  • Twinning : Managed via TWINABS or CELL_NOW for data integration. SHELXL’s PART instruction partitions disordered regions, while RIGU restraints maintain geometric rationality. For high Z’ structures, Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How can hydrogen-bonding patterns in pyrazole crystals predict supramolecular assembly for drug formulation?

Graph-set analysis (e.g., Etter’s rules) categorizes H-bond motifs (e.g., R₂²(8) rings). For this compound, O–H···N bonds (2.02 Å) form infinite chains, stabilizing layered structures. Computational tools (CrystalExplorer) map electrostatic potentials to predict co-crystal partners .

Q. What methodologies are employed in structure-activity relationship (SAR) studies to optimize pyrazole-based inhibitors?

  • In silico docking : AutoDock Vina screens substituent interactions with target proteins (e.g., carbonic anhydrase ).
  • Pharmacophore modeling : MOE or Schrödinger identifies critical H-bond donors/acceptors.
  • In vitro assays : Microdilution MIC tests (e.g., 4–32 µg/mL against S. aureus) quantify antimicrobial potency .

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Reactant of Route 1
3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.